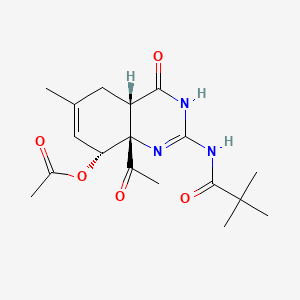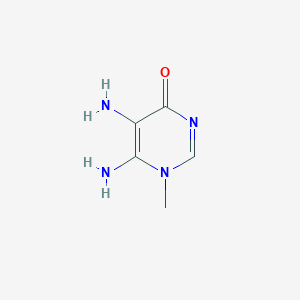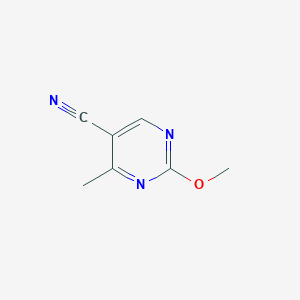
2,5-Difluoro-4-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-phenylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-phenylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom replaces a leaving group such as chlorine or bromine on the pyrimidine ring. For example, the reaction of 4,6-difluoro-2-phenylpyrimidine with appropriate nucleophiles can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs scalable and efficient synthetic routesAdditionally, catalytic methods such as the Suzuki–Miyaura coupling reaction can be employed to construct the pyrimidine ring with high precision and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may be required.
Coupling Reactions: Reactions such as the Suzuki–Miyaura coupling can be used to form carbon-carbon bonds, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic systems .
Scientific Research Applications
2,5-Difluoro-4-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Fluorinated pyrimidines are used in the development of pesticides and herbicides due to their enhanced stability and bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. The fluorine atoms can enhance binding affinity and selectivity by interacting with target proteins through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar properties but different substitution patterns.
4-Phenylpyrimidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,5-Difluoropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,5-Difluoro-4-phenylpyrimidine is unique due to the specific positioning of the fluorine atoms and the phenyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2,5-difluoro-4-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
QRPFWJUVWLFNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)






![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)



